Tetrapropylammonium iodide

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 36747. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

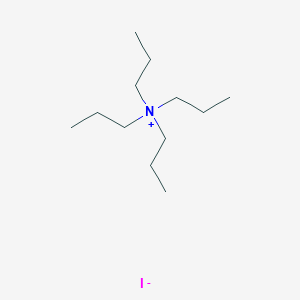

Structure

3D Structure of Parent

特性

IUPAC Name |

tetrapropylazanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28N.HI/c1-5-9-13(10-6-2,11-7-3)12-8-4;/h5-12H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKXDJYKZFZVASJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[N+](CCC)(CCC)CCC.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30883343 | |

| Record name | 1-Propanaminium, N,N,N-tripropyl-, iodide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow hygroscopic crystals; [Sigma-Aldrich MSDS] | |

| Record name | Tetrapropylammonium iodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21762 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000001 [mmHg] | |

| Record name | Tetrapropylammonium iodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21762 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

631-40-3 | |

| Record name | Tetrapropylammonium iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=631-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanaminium, N,N,N-tripropyl-, iodide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000631403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrapropylammonium iodide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36747 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanaminium, N,N,N-tripropyl-, iodide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propanaminium, N,N,N-tripropyl-, iodide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrapropylammonium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.144 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Tetrapropylammonium Iodide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrapropylammonium iodide (TPAI) is a quaternary ammonium salt with significant applications across various scientific disciplines. This technical guide provides an in-depth overview of its chemical and physical properties, synthesis and purification protocols, and key applications, with a focus on its role as a phase-transfer catalyst and a component in materials science. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development and related fields.

Chemical and Physical Properties

This compound, with the chemical formula C₁₂H₂₈IN, is a white to off-white crystalline solid.[1] It is a quaternary ammonium salt consisting of a central nitrogen atom bonded to four propyl groups and an iodide anion.[1] This structure imparts unique physicochemical properties that are valuable in a wide range of chemical applications.[2]

Physical Properties

The key physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₈IN | [3] |

| Molecular Weight | 313.26 g/mol | [3] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 280-285 °C (decomposes) | [4] |

| Density | 1.313 g/cm³ | [5] |

| Vapor Pressure | 0.00000001 mmHg | [6] |

| Solubility in Water | Soluble | [7] |

| Sensitivity | Hygroscopic | [8] |

Solubility

This compound's solubility is a critical factor in its application, particularly in phase-transfer catalysis and as an electrolyte. It is generally soluble in polar solvents due to its ionic nature.[6]

| Solvent | Solubility ( g/100 g of solvent) at 25°C | Reference |

| Methanol | 124.06 | [9] |

| Ethanol | 30.34 | [9] |

| Acetonitrile | 27.8 | [9] |

| Chloroform | 54.6 | [9] |

| Water | 18.64 | [9] |

| Acetone | 5.15 | [9] |

| 1-Butanol | 6.5 | [9] |

| Benzonitrile | 8.4 | [9] |

| Nitrobenzene | 4.8 | [9] |

| Nitromethane | 19.5 | [9] |

| Ethyl Acetate | 0.07 | [9] |

Crystal Structure

The crystal structure of this compound has been determined, providing insight into its solid-state properties.

| Crystal System | Orthorhombic | [6] |

| Space Group | P 21 21 21 | [6] |

| Lattice Parameters | a = 14.037 Å, b = 11.7160 Å, c = 9.3020 Å | [6] |

| Angles | α = 90°, β = 90°, γ = 90° | [6] |

Synthesis and Purification

This compound is typically synthesized via two primary methods: the Menshutkin reaction and the neutralization of tetrapropylammonium hydroxide.

Synthesis Protocols

2.1.1. Menshutkin Reaction (Alkylation of Tripropylamine)

This is the most common method for preparing this compound, involving the reaction of tripropylamine with 1-iodopropane.[2]

-

Reaction: (CH₃CH₂CH₂)₃N + CH₃CH₂CH₂I → (CH₃CH₂CH₂)₄N⁺I⁻

-

Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve tripropylamine in a suitable polar aprotic solvent (e.g., acetonitrile or acetone) or proceed without a solvent.[2]

-

Add a stoichiometric equivalent of 1-iodopropane to the flask.

-

Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by techniques such as thin-layer chromatography.

-

Upon completion, the product often precipitates out of the solution upon cooling. If no precipitate forms, the solvent can be removed under reduced pressure.

-

The crude product is then collected for purification. Yields for this reaction are typically high, often in the range of 85-90%.[2]

-

2.1.2. Neutralization of Tetrapropylammonium Hydroxide

This method is employed when a high-purity product is desired, as the by-product is water, which is easily removed.[2]

-

Reaction: (CH₃CH₂CH₂)₄N⁺OH⁻ + HI → (CH₃CH₂CH₂)₄N⁺I⁻ + H₂O

-

Protocol:

-

In a beaker, dissolve tetrapropylammonium hydroxide in water.

-

Slowly add a stoichiometric amount of hydroiodic acid while stirring. The reaction is an acid-base neutralization.

-

The resulting solution is an aqueous solution of this compound.

-

The water is removed under reduced pressure to yield the solid product.

-

References

- 1. This compound [webbook.nist.gov]

- 2. This compound | 631-40-3 | Benchchem [benchchem.com]

- 3. scbt.com [scbt.com]

- 4. ≥98%, solid | Sigma-Aldrich [sigmaaldrich.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound | C12H28IN | CID 12429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. alfachemic.com [alfachemic.com]

- 8. This compound(631-40-3) 1H NMR spectrum [chemicalbook.com]

- 9. TETRAHEPTYLAMMONIUM IODIDE(3535-83-9) 1H NMR [m.chemicalbook.com]

In-Depth Technical Guide to the Crystal Structure of Tetrapropylammonium Iodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of tetrapropylammonium iodide (TPAI), a quaternary ammonium salt with applications in synthesis and materials science. This document details the crystallographic parameters of its known solid phases, outlines the experimental protocols for structure determination, and presents logical workflows for its synthesis and analysis.

Introduction

This compound, with the chemical formula C₁₂H₂₈IN, is an ionic compound consisting of a central nitrogen atom bonded to four propyl groups, forming a tetrapropylammonium cation, and an iodide anion.[1][2] Its utility as a phase-transfer catalyst and an electrolyte in various electrochemical applications has prompted interest in its solid-state structure.[2] Understanding the crystal packing and molecular geometry of TPAI is crucial for elucidating its physical properties and predicting its behavior in different chemical environments. This guide focuses on the detailed crystallographic analysis of its various temperature-dependent phases.

Crystal Structure Analysis

This compound is known to exist in at least three distinct solid phases at different temperatures: a low-temperature phase, a normal-temperature (or room-temperature) phase, and a high-temperature phase. The most extensively characterized of these is the low-temperature phase.

Low-Temperature Phase

The crystal structure of the low-temperature phase of this compound was determined by Yoshida, Nagata, Yasuniwa, Yoshimatsu, and Wunderlich in 1994.

Data Presentation: Crystallographic Data for the Low-Temperature Phase

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [2] |

| Space Group | P 2₁2₁2₁ | [2] |

| a (Å) | 14.037 | |

| b (Å) | 11.7160 | |

| c (Å) | 9.3020 | |

| α (°) | 90 | |

| β (°) | 90 | |

| γ (°) | 90 |

Normal-Temperature and High-Temperature Phases

Detailed crystallographic data for the normal-temperature and high-temperature phases of this compound are not as readily available in the published literature. The original work by Yoshida et al. (1994) mentioned that the analysis of the normal-temperature phase would be a subject of a future paper. Further investigation into subsequent publications by the authors is required to obtain these crystallographic parameters.

Experimental Protocols

The determination of the crystal structure of this compound involves several key experimental stages, from the synthesis of high-quality single crystals to the collection and analysis of X-ray diffraction data.

Synthesis and Crystallization

The synthesis of this compound for crystallographic analysis typically follows the Menshutkin reaction, which involves the quaternization of a tertiary amine with an alkyl iodide.[2]

Protocol for the Synthesis of this compound:

-

Reaction Setup: Tripropylamine is reacted with 1-iodopropane. This reaction can be performed with or without a solvent. The use of a polar aprotic solvent can facilitate the reaction.

-

Reaction Conditions: The mixture is typically stirred at room temperature or with gentle heating to promote the formation of the quaternary ammonium salt.

-

Isolation: The resulting this compound precipitates from the reaction mixture and can be isolated by filtration.

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and diethyl ether, to yield high-purity crystals.

Protocol for Single Crystal Growth:

High-quality single crystals suitable for X-ray diffraction are typically grown using slow evaporation or vapor diffusion methods.

-

Slow Evaporation: A saturated solution of purified this compound in a suitable solvent (e.g., methanol) is prepared. The solution is loosely covered to allow for the slow evaporation of the solvent over several days to weeks, leading to the formation of well-defined single crystals.[3][4]

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed in a larger, sealed container that contains a more volatile solvent in which the compound is less soluble. The slow diffusion of the vapor of the second solvent into the first solvent gradually reduces the solubility of the compound, promoting slow crystallization.

X-ray Diffraction Data Collection and Structure Refinement

The following is a general protocol for single-crystal X-ray diffraction analysis, based on standard crystallographic practices. The specific parameters for the low-temperature phase of TPAI would be detailed in the primary literature.[5]

Protocol for Crystal Structure Determination:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. For the low-temperature phase, the crystal is cooled to the desired temperature using a cryostream. X-ray diffraction data are collected by rotating the crystal in a monochromatic X-ray beam and recording the diffraction pattern on a detector. Molybdenum is a common target material for the X-ray source (Mo Kα radiation, λ = 0.71073 Å).[5]

-

Data Processing: The collected diffraction images are processed to determine the unit cell parameters and the intensities of the Bragg reflections.

-

Structure Solution: The positions of the atoms in the unit cell are determined from the diffraction data using direct methods or Patterson methods.

-

Structure Refinement: The atomic coordinates and other structural parameters are refined using least-squares methods to obtain the best possible agreement between the observed and calculated diffraction patterns.

Mandatory Visualizations

Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and crystal structure determination of this compound.

Caption: Synthesis workflow for this compound.

Caption: Experimental workflow for crystal structure determination.

Signaling Pathways

Currently, there is no scientific literature to suggest that this compound is involved in specific biological signaling pathways. Its primary applications are in chemical synthesis and materials science. Therefore, a diagram of signaling pathways is not applicable to this compound.

References

An In-depth Technical Guide to the Synthesis and Characterization of Tetrapropylammonium Iodide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of tetrapropylammonium iodide (TPAI), a quaternary ammonium salt with significant applications in various fields of chemical research and development.

Physicochemical Properties and Data

This compound is a white to off-white crystalline solid.[1] Below is a summary of its key physicochemical properties.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₈IN | [2] |

| Molecular Weight | 313.26 g/mol | [2] |

| Melting Point | 280-285 °C (with decomposition) | [3] |

| Appearance | White to off-white crystalline solid | [1] |

| Solubility | Soluble in polar solvents such as water and alcohols | [1] |

| CAS Number | 631-40-3 | [3] |

Synthesis of this compound

The most common and direct method for synthesizing this compound is the Menshutkin reaction , which involves the quaternization of a tertiary amine (tripropylamine) with an alkyl halide (propyl iodide).[3] This reaction is known for its high yields, often in the range of 85–90%.[3]

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Experimental Protocol

Materials:

-

Tripropylamine

-

Propyl iodide

-

Acetonitrile (optional, as a solvent)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating)

-

Heating mantle or oil bath (if heating)

Procedure:

-

In a round-bottom flask, combine equimolar amounts of tripropylamine and propyl iodide.

-

If a solvent is used, dissolve the reactants in a suitable volume of acetonitrile. The use of a polar aprotic solvent like acetonitrile can facilitate the reaction.[3]

-

The reaction can be carried out at room temperature with vigorous stirring or with gentle heating under reflux. The reaction time will vary depending on the temperature, but it is typically allowed to proceed for several hours to ensure completion.

-

As the reaction progresses, a white precipitate of this compound will form.

-

Upon completion of the reaction, the crude product can be isolated by filtration.

Purification of this compound

The crude this compound is typically purified by recrystallization to remove any unreacted starting materials and byproducts.[3]

Purification Workflow

Caption: Workflow for the purification of this compound.

Experimental Protocol

Materials:

-

Crude this compound

-

Ethanol or an ethanol/diethyl ether mixture

-

Erlenmeyer flasks

-

Hot plate

-

Buchner funnel and filter flask

-

Vacuum source

-

Filter paper

Procedure:

-

Transfer the crude this compound to an Erlenmeyer flask.

-

Add a minimal amount of hot ethanol (or a suitable solvent system like ethanol/diethyl ether) to dissolve the solid completely.[3]

-

If any insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Allow the hot, saturated solution to cool slowly to room temperature. Crystals of pure this compound will begin to form.

-

To maximize the yield, the flask can be placed in an ice bath to further decrease the solubility of the product.

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

-

Dry the purified crystals under vacuum to remove any residual solvent.

Characterization of this compound

The identity and purity of the synthesized this compound are confirmed through various analytical techniques.

Characterization Workflow

Caption: Workflow for the characterization of this compound.

Summary of Characterization Data

| Technique | Expected Results |

| ¹H NMR | Signals corresponding to the propyl groups: a triplet for the terminal methyl (CH₃) protons, a multiplet for the methylene (CH₂) protons adjacent to the methyl group, and a multiplet for the methylene (CH₂) protons adjacent to the nitrogen atom. |

| ¹³C NMR | Three distinct signals for the three different carbon environments in the propyl chains. |

| Mass Spectrometry | The mass spectrum will show the tetrapropylammonium cation at m/z = 186. |

| FTIR Spectroscopy | Characteristic peaks for C-H stretching and bending vibrations of the alkyl chains. |

| Elemental Analysis | Theoretical values: C, 45.99%; H, 8.95%; N, 4.47%; I, 40.48%. Experimental values should be within ±0.4% of the theoretical values. |

| Melting Point | 280-285 °C (with decomposition).[3] |

Detailed Experimental Protocols for Characterization

4.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H and ¹³C NMR:

-

Sample Preparation: Dissolve a small amount of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O).

-

Instrument: A standard NMR spectrometer (e.g., 400 MHz).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to standard instrument procedures.

-

Expected ¹H NMR Chemical Shifts (in D₂O):

-

~0.9 ppm (triplet, 12H, -CH₃)

-

~1.6 ppm (sextet, 8H, -CH₂-CH₃)

-

~3.2 ppm (triplet, 8H, -N-CH₂-)

-

-

Expected ¹³C NMR Chemical Shifts:

-

~10 ppm (-CH₃)

-

~16 ppm (-CH₂-CH₃)

-

~60 ppm (-N-CH₂-)

-

-

4.3.2. Mass Spectrometry (MS)

-

Technique: Electrospray ionization (ESI) is a suitable method for analyzing quaternary ammonium salts.

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrument: A mass spectrometer equipped with an ESI source.

-

Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode.

-

Expected Result: The spectrum should show a prominent peak for the tetrapropylammonium cation ([M-I]⁺) at a mass-to-charge ratio (m/z) of 186.

4.3.3. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the dry sample with dry potassium bromide and pressing the mixture into a transparent disk.

-

Instrument: An FTIR spectrometer.

-

Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.

-

Expected Peaks:

-

~2960-2870 cm⁻¹: C-H stretching vibrations of the propyl groups.

-

~1465 cm⁻¹: C-H bending (scissoring) vibrations.

-

Other peaks in the fingerprint region characteristic of the tetrapropylammonium structure.

-

4.3.4. Elemental Analysis

-

Procedure: A pre-weighed sample of the purified and dried this compound is subjected to combustion analysis.

-

Instrument: An elemental analyzer.

-

Data Analysis: The instrument measures the amount of carbon, hydrogen, and nitrogen produced, which is then used to calculate the percentage composition of the sample. The iodine content can be determined by difference or by specific halogen analysis methods.

-

Purity Assessment: The experimental percentages should be in close agreement (typically within ±0.4%) with the theoretical values calculated from the molecular formula C₁₂H₂₈IN.

4.3.5. Melting Point Determination

-

Procedure: A small amount of the finely powdered, dry sample is packed into a capillary tube.

-

Instrument: A standard melting point apparatus.

-

Data Acquisition: The sample is heated at a slow, controlled rate, and the temperature range over which the sample melts is recorded. The onset of decomposition is also noted.

By following these detailed synthesis, purification, and characterization protocols, researchers can reliably prepare and validate the quality of this compound for its intended applications.

References

Tetrapropylammonium iodide solubility in organic solvents

An In-depth Technical Guide to the Solubility of Tetrapropylammonium Iodide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound (TPAI) in a range of common organic solvents. The information contained herein is intended to be a valuable resource for researchers, scientists, and professionals in drug development and materials science who utilize TPAI in their work. This guide includes quantitative solubility data, detailed experimental protocols for solubility determination, and a logical workflow for assessing solubility.

Introduction

This compound, a quaternary ammonium salt, is a compound of significant interest in various chemical applications. Its utility as a phase-transfer catalyst, an electrolyte in electrochemical devices, and a reagent in organic synthesis is well-established.[1][2] The effectiveness of TPAI in these applications is often intrinsically linked to its solubility in the chosen solvent system. A thorough understanding of its solubility characteristics is, therefore, crucial for reaction optimization, formulation development, and process design.

Solubility Data

The solubility of this compound has been determined in a variety of organic solvents. The following table summarizes the available quantitative data, providing a comparative reference for solvent selection.

| Solvent | Temperature (°C) | Solubility (g / 100 g of solvent) |

| 1-Butanol | 25 | 6.5[3] |

| Acetone | 25 | 5.15[3] |

| Acetonitrile | 0 | 17.98[3] |

| Acetonitrile | 25 | 27.8[3] |

| Benzaldehyde | 0 | 6.72[3] |

| Benzaldehyde | 25 | 9.4[3] |

| Benzonitrile | 25 | 8.4[3] |

| Bromoethane | 25 | 0.18[3] |

| Chloroform | 25 | 54.6[3] |

| Ethanol | 0 | 8.86[3] |

| Ethanol | 25 | 30.34[3] |

| Ethyl Acetate | 25 | 0.07[3] |

| Methanol | 0 | 72.2[3] |

| Methanol | 25 | 124.06[3] |

| Nitrobenzene | 25 | 4.8[3] |

| Nitromethane | 0 | 12.97[3] |

| Nitromethane | 25 | 19.5[3] |

| Propionitrile | 0 | 8.2[3] |

| Propionitrile | 25 | 12.4[3] |

| Salicylaldehyde | 25 | 33.66[3] |

Experimental Protocols

The determination of solubility is a critical experimental procedure. Below are detailed methodologies for two common techniques applicable to measuring the solubility of this compound in organic solvents.

Gravimetric Method

This method relies on the direct measurement of the mass of the solute dissolved in a saturated solution.

Materials:

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

-

Thermostatic shaker or water bath

-

Analytical balance (±0.0001 g)

-

Conical flasks with stoppers

-

Syringe filters (solvent-compatible, e.g., PTFE)

-

Pre-weighed evaporation dishes or watch glasses

-

Drying oven

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a conical flask. The presence of undissolved solid is essential to ensure saturation.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from several hours to days, depending on the solvent and the solute's dissolution kinetics. It is advisable to periodically analyze samples until a constant concentration is observed.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a known volume (e.g., 10 mL) of the supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation or further dissolution.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed evaporation dish. This step is crucial to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Weigh the evaporation dish containing the filtrate to determine the mass of the solution.

-

Continue drying until a constant mass is achieved.

-

The final mass of the dish with the dry solute minus the initial mass of the empty dish gives the mass of dissolved this compound.

-

-

Calculation:

-

The mass of the solvent is determined by subtracting the mass of the dissolved solute from the total mass of the solution.

-

Solubility is then expressed as grams of TPAI per 100 grams of solvent.

-

Titration Method for Iodide Quantification

This method is suitable for determining the concentration of the iodide ion in a saturated solution, from which the solubility of this compound can be calculated. Argentometric titration is a common approach.

Materials:

-

Saturated solution of this compound in the organic solvent.

-

Standardized silver nitrate (AgNO₃) solution of known concentration.

-

Indicator solution (e.g., potassium chromate).

-

Burette, pipette, and conical flasks.

-

Analytical balance.

Procedure:

-

Preparation of Saturated Solution:

-

Prepare a saturated solution of TPAI in the chosen organic solvent as described in the gravimetric method.

-

-

Sample Preparation:

-

Carefully withdraw a precise volume of the clear, saturated supernatant and transfer it to a conical flask.

-

Depending on the organic solvent, it may be necessary to dilute the sample with a suitable solvent (e.g., distilled water, if the organic solvent is miscible) to ensure a clear endpoint during titration.

-

-

Titration:

-

Add a few drops of the indicator solution to the flask.

-

Titrate the solution with the standardized silver nitrate solution from the burette. The silver ions will react with the iodide ions to form a precipitate of silver iodide (AgI).

-

The endpoint is reached when all the iodide ions have precipitated, and the excess silver ions react with the indicator, causing a distinct color change.

-

-

Calculation:

-

From the volume of the silver nitrate solution used and its known concentration, the moles of iodide ions in the sample can be calculated.

-

Knowing the initial volume of the saturated TPAI solution, the molar concentration of TPAI can be determined.

-

This molar concentration can be converted to other solubility units, such as g/100g of solvent, if the density of the solvent is known.

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for determining the solubility of a compound like this compound in an organic solvent.

Conclusion

This guide provides essential data and methodologies for understanding and utilizing the solubility properties of this compound in organic solvents. The tabulated data serves as a quick reference for solvent selection, while the detailed experimental protocols offer a foundation for accurate and reproducible solubility measurements in the laboratory. The provided workflow diagram further clarifies the logical steps involved in such a determination. For professionals in fields ranging from synthetic chemistry to pharmaceutical sciences, this information is fundamental for the successful application of this compound.

References

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. pharmajournal.net [pharmajournal.net]

- 4. Precise Coulometric Titrations of Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Determination of solubility parameters of ionic liquids and ionic liquid/solvent mixtures from intrinsic viscosity. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Thermal Decomposition of Tetrapropylammonium Iodide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrapropylammonium iodide (TPAI) is a quaternary ammonium salt with diverse applications, including as a phase-transfer catalyst and in the synthesis of advanced materials. A thorough understanding of its thermal stability and decomposition pathways is critical for its safe handling, application in high-temperature processes, and for predicting potential degradation products. This technical guide provides a comprehensive overview of the thermal decomposition of TPAI, detailing its decomposition temperature, the primary reaction mechanisms, and the expected products. This document also outlines detailed experimental protocols for the characterization of its thermal properties and visualizes the key processes through signaling pathway and workflow diagrams.

Thermal Stability and Decomposition Temperature

This compound is a solid crystalline compound at room temperature. Its thermal decomposition has been reported to occur in the range of 280-285 °C . Below this temperature, the compound is generally stable.

Core Decomposition Mechanisms

The thermal decomposition of this compound is understood to proceed primarily through two competing pathways characteristic of quaternary ammonium salts: Nucleophilic Substitution (SN2) and Hofmann Elimination . The prevalence of each pathway can be influenced by factors such as the steric hindrance around the nitrogen atom and the nature of the anion.

Nucleophilic Substitution (SN2) Pathway

In this pathway, the iodide anion acts as a nucleophile and attacks one of the α-carbon atoms of the propyl groups attached to the nitrogen. This results in the cleavage of a carbon-nitrogen bond, yielding a tertiary amine (tripropylamine) and an alkyl iodide (1-iodopropane). This mechanism is a common decomposition route for tetraalkylammonium halides. Studies on the thermal decomposition of other tetraalkylammonium iodides, such as tetramethylammonium iodide, have shown the formation of trimethylamine and methyl iodide, supporting this proposed mechanism.

Hofmann Elimination Pathway

The Hofmann elimination is a β-elimination reaction. In this pathway, the iodide ion, acting as a base, abstracts a proton from a β-carbon of one of the propyl groups. This leads to the formation of an alkene (propene), a tertiary amine (tripropylamine), and hydrogen iodide. The formation of the least substituted alkene is typically favored in Hofmann eliminations.

Decomposition Products

Based on the two primary decomposition mechanisms, the expected thermal decomposition products of this compound are summarized in the table below.

| Decomposition Pathway | Products |

| Nucleophilic Substitution (SN2) | Tripropylamine, 1-Iodopropane |

| Hofmann Elimination | Tripropylamine, Propene, Hydrogen Iodide |

Note: The quantitative yield of each product from the thermal decomposition of this compound is not extensively reported in the literature. The ratio of products from the SN2 and Hofmann elimination pathways can be determined experimentally using techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Visualizing the Decomposition Pathways

The logical relationships of the decomposition process can be visualized as follows:

Caption: Decomposition pathways of TPAI.

Experimental Protocols

To investigate the thermal decomposition of this compound, a combination of thermoanalytical techniques is recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the total mass loss.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Weigh 5-10 mg of finely ground this compound into a ceramic or platinum TGA pan.

-

Experimental Conditions:

-

Purge Gas: Inert atmosphere, typically nitrogen or argon, at a flow rate of 20-50 mL/min.

-

Temperature Program: Heat the sample from ambient temperature to 400 °C at a constant heating rate of 10 °C/min.

-

Data Collection: Record the sample weight as a function of temperature.

-

-

Analysis: Determine the onset temperature of decomposition from the TGA curve, identified by the initial significant weight loss.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, and to characterize the decomposition as endothermic or exothermic.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Seal 2-5 mg of this compound in an aluminum or hermetically sealed pan.

-

Experimental Conditions:

-

Purge Gas: Inert atmosphere, typically nitrogen, at a flow rate of 20-50 mL/min.

-

Temperature Program: Heat the sample from ambient temperature to 350 °C at a heating rate of 10 °C/min.

-

-

Analysis: Analyze the resulting thermogram for endothermic or exothermic peaks, which correspond to phase transitions and decomposition events.

Evolved Gas Analysis (EGA) using TGA-MS or Pyrolysis-GC-MS

Objective: To identify and quantify the gaseous products evolved during decomposition.

Methodology for Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS):

-

Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

-

Sample Preparation: Place a small amount (0.1-1 mg) of this compound into a pyrolysis sample cup.

-

Pyrolysis Conditions:

-

Pyrolysis Temperature: 300 °C (above the decomposition temperature).

-

Pyrolysis Time: 10-20 seconds.

-

-

GC-MS Conditions:

-

Injector Temperature: 280 °C.

-

Carrier Gas: Helium.

-

Column: A suitable capillary column for separating the expected products (e.g., a non-polar or mid-polar column).

-

Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) to separate the decomposition products.

-

MS Detector: Operate in electron ionization (EI) mode, scanning a mass range of m/z 10-300.

-

-

Analysis: Identify the peaks in the chromatogram by comparing their mass spectra with a library (e.g., NIST). Quantify the products using appropriate calibration standards.

Experimental Workflow Visualization

The general workflow for the comprehensive thermal analysis of TPAI can be visualized as follows:

Caption: Experimental workflow for TPAI thermal analysis.

Conclusion

The thermal decomposition of this compound is a complex process involving competing nucleophilic substitution and Hofmann elimination pathways. The primary decomposition products are tripropylamine, 1-iodopropane, propene, and hydrogen iodide. A comprehensive understanding of these processes is essential for the effective and safe use of TPAI in various scientific and industrial applications. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to further investigate the thermal properties of this important compound.

Tetrapropylammonium iodide CAS number 631-40-3

An In-depth Technical Guide to Tetrapropylammonium Iodide (CAS 631-40-3)

Introduction

This compound (TPAI), identified by CAS number 631-40-3, is a quaternary ammonium salt with significant utility across various scientific domains.[1] As a member of the "quat" family of compounds, it features a central, positively charged nitrogen atom bonded to four propyl groups, with an iodide anion providing charge balance.[1] This permanent positive charge, independent of pH, confers unique physicochemical properties that make TPAI a versatile tool for researchers.[1] It is widely recognized for its roles as a phase-transfer catalyst, a supporting electrolyte in electrochemical studies, and a critical component in the development of advanced materials, particularly in the field of solar energy.[1][2] This guide provides a comprehensive overview of its properties, synthesis, applications, and detailed experimental protocols for its use.

Physicochemical and Safety Data

The fundamental properties of this compound are summarized below. All data should be handled with the understanding that this compound is a skin and eye irritant.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 631-40-3 | [3][5] |

| Molecular Formula | C₁₂H₂₈IN | [2][5][6] |

| Molecular Weight | 313.26 g/mol | [3][5][7] |

| Appearance | White to light yellow crystalline powder | [2][8][9] |

| Melting Point | 280-285 °C (decomposes) | [3][5] |

| Density | 1.313 g/cm³ | [5] |

| Solubility | Soluble in water, ethanol | [2][8] |

| InChI Key | GKXDJYKZFZVASJ-UHFFFAOYSA-M | [2][3][7] |

| SMILES | CCC--INVALID-LINK--(CCC)CCC.[I-] | [2][3][7] |

Table 2: Hazard and Safety Information

| Category | GHS Codes and Statements | Reference(s) |

| Pictogram | GHS07 (Exclamation Mark) | [5] |

| Signal Word | Warning | [3][5] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [3][4][10] |

| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 | [3][5] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. Hygroscopic. | [5][8] |

Synthesis and Purification

The most common method for synthesizing this compound is the Menshutkin reaction , which involves the quaternization of a tertiary amine with an alkyl halide.[1]

Synthesis Pathway

The synthesis involves the reaction of tripropylamine with 1-iodopropane. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the 1-iodopropane, forming a new carbon-nitrogen bond and displacing the iodide ion.[1]

Caption: General workflow for the synthesis of TPAI via the Menshutkin reaction.

Experimental Protocol: Synthesis of this compound

This protocol describes a standard laboratory synthesis based on the Menshutkin reaction.

-

Reactant Preparation : In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine tripropylamine (1 mole equivalent) and 1-iodopropane (1.1 mole equivalent).

-

Solvent Addition (Optional) : While the reaction can be performed neat, the addition of a polar aprotic solvent such as acetonitrile (100 mL) can facilitate the reaction.[1]

-

Reaction Conditions : Heat the mixture to a gentle reflux (approximately 80-90 °C) with continuous stirring. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Product Isolation : Upon completion, cool the reaction mixture to room temperature. The product, TPAI, will often precipitate as a white solid. If it remains in solution, reduce the solvent volume under reduced pressure using a rotary evaporator.

-

Purification : Collect the crude solid by vacuum filtration. Purify the product by recrystallization from a suitable solvent system, such as ethanol, an ethanol/diethyl ether mixture (1:1), or aqueous acetone.[5]

-

Drying and Storage : Dry the purified white crystals at 50 °C under vacuum for several hours. Store the final product in a desiccator over P₂O₅, protected from light.[5]

Core Applications and Methodologies

TPAI is a versatile reagent used in numerous applications, from facilitating organic reactions to enabling advanced energy technologies.

Phase-Transfer Catalysis

As a phase-transfer catalyst (PTC), TPAI facilitates reactions between reactants located in separate, immiscible phases (e.g., aqueous and organic). The tetrapropylammonium cation pairs with the reactant anion from the aqueous phase, creating an ion pair that is soluble in the organic phase, thereby enabling the reaction to proceed.[1][2]

Caption: Mechanism of this compound in phase-transfer catalysis.

Electrochemistry

Due to its ionic nature and solubility in organic solvents, TPAI is frequently used as a supporting electrolyte in electrochemical studies.[1] It provides conductivity to the solution without interfering with the redox reactions of the analyte of interest. The electrochemical oxidation of the iodide ion itself is a well-studied two-electron transfer process.[1]

Experimental Protocol: Use as a Supporting Electrolyte

This protocol outlines the use of TPAI in a typical cyclic voltammetry experiment. A similar setup has been used to study iodide oxidation.

-

Electrolyte Preparation : Prepare a 0.1 M solution of TPAI in a suitable non-aqueous solvent, such as acetonitrile. Ensure the solvent is of high purity (e.g., HPLC grade) to minimize impurities.

-

Cell Assembly : Assemble a three-electrode electrochemical cell. A typical configuration includes a glassy carbon or platinum working electrode, a platinum wire counter electrode, and a Ag/AgCl or Ag/Ag⁺ reference electrode.[11]

-

Deoxygenation : Purge the electrolyte solution with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which can interfere with electrochemical measurements.

-

Blank Scan : Run a cyclic voltammogram of the TPAI electrolyte solution alone to establish the potential window where the electrolyte is stable and to identify any impurity peaks.

-

Analyte Addition : Add the analyte of interest to the cell at the desired concentration (typically in the millimolar range).

-

Data Acquisition : Perform cyclic voltammetry scans over the desired potential range, varying the scan rate to investigate the kinetics of the redox process.

Materials Science: Solar Cells

TPAI is a key component in the electrolytes for dye-sensitized solar cells (DSSCs) and as an additive in perovskite solar cells (PSCs).[1][12] In DSSCs, it is used in gel electrolytes to enhance ionic conductivity and device stability.[13][14] In PSCs, its incorporation can improve the crystallinity and morphology of the perovskite layer, leading to better efficiency and longevity.[1]

Experimental Protocol: Preparation of a Gel Electrolyte for DSSCs

This protocol is adapted from methodologies used in the fabrication of quasi-solid-state DSSCs.[15]

-

Component Preparation : Prepare a mixture containing a polymer (e.g., polyacrylonitrile), plasticizers (e.g., propylene carbonate and ethylene carbonate), the iodide/triiodide redox couple (I₂ and an iodide salt), an additive (e.g., 4-tert-butylpyridine), and a solvent (acetonitrile).

-

Salt Addition : Dissolve this compound (TPAI) into the mixture. The concentration of TPAI is a critical parameter that must be optimized for desired conductivity and performance. Studies often compare or combine TPAI with other salts like lithium iodide (LiI).[14]

-

Gelling Process : Gently heat and stir the mixture until a homogenous and viscous gel is formed. The polymer acts as the gelling agent, trapping the liquid components.

-

Device Fabrication : The gel electrolyte is then carefully injected or spread between the dye-sensitized TiO₂ working electrode and the platinized counter electrode of the DSSC, and the cell is sealed.

-

Characterization : The performance of the assembled DSSC is evaluated by measuring its photovoltaic properties (short-circuit current, open-circuit voltage, fill factor, and efficiency) under simulated solar illumination.[15]

Conclusion

This compound is a cornerstone quaternary ammonium salt with a broad spectrum of applications in modern chemistry and materials science. Its utility as a phase-transfer catalyst, supporting electrolyte, and a component in photovoltaic devices highlights its versatility. The detailed protocols provided in this guide offer a practical framework for researchers and scientists to effectively utilize TPAI in their experimental work, from fundamental synthesis to the development of next-generation energy technologies. Proper adherence to safety protocols is essential when handling this compound.

References

- 1. This compound | 631-40-3 | Benchchem [benchchem.com]

- 2. CAS 631-40-3: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound = 98 631-40-3 [sigmaaldrich.com]

- 4. This compound | C12H28IN | CID 12429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 631-40-3 [chemicalbook.com]

- 6. This compound(631-40-3) IR Spectrum [chemicalbook.com]

- 7. This compound (CAS 631-40-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. alfachemic.com [alfachemic.com]

- 9. This compound, 98% - 631-40-3 - Manufacturers & Suppliers in India [ottokemi.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. greyhoundchrom.com [greyhoundchrom.com]

- 13. Infinium Pharmachem Limited [infiniumpharmachem.com]

- 14. Use of lithium iodide and this compound in gel electrolytes for improved performance of quasi-solid-state dye-sensitized solar cells: Recording an efficiency of 6.40%. - Bentham [bentham.co.uk]

- 15. researchgate.net [researchgate.net]

Physical and chemical properties of TPAI

An In-depth Technical Guide to the Physical and Chemical Properties of Tetrapropylammonium Iodide (TPAI)

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (TPAI), with the chemical formula C₁₂H₂₈IN, is a quaternary ammonium salt that has garnered significant interest in various fields of chemical and materials science.[1][2] Structurally, it consists of a central nitrogen atom covalently bonded to four propyl groups, forming a tetrapropylammonium cation, and an associated iodide anion.[2] This composition imparts a unique combination of properties, making it a versatile compound for applications ranging from phase-transfer catalysis to an essential component in the electrolytes of dye-sensitized solar cells (DSSCs).[3][4] This technical guide provides a comprehensive overview of the core physical and chemical properties of TPAI, detailed experimental protocols for its synthesis and characterization, and visualizations of its mechanistic roles in key applications.

Physical and Chemical Properties

TPAI is typically a white to off-white or light yellow crystalline solid.[2][5] It is known to be hygroscopic and should be stored in a dry, inert atmosphere.[6][7]

Core Physicochemical Data

The fundamental physical and chemical properties of TPAI are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₈IN | [5] |

| Molecular Weight | 313.26 g/mol | [5] |

| IUPAC Name | Tetrapropylazanium iodide | [3] |

| CAS Number | 631-40-3 | [5] |

| Appearance | White to off-white crystalline solid/powder | [2] |

| Melting Point | 280-285 °C (with decomposition) | [6][8] |

| Density | 1.313 g/cm³ | [6] |

| Vapor Pressure | 0.00000001 mmHg | [5] |

Solubility Profile

TPAI's ionic nature dictates its solubility, making it highly soluble in polar solvents while having limited solubility in nonpolar organic solvents. A detailed summary of its solubility in various common laboratory solvents is provided below.

| Solvent | Solubility ( g/100 g of solvent) | Temperature (°C) | Reference(s) |

| Water | 18.64 | 25 | [9] |

| Methanol | 72.2 | 0 | [9] |

| Methanol | 124.06 | 25 | [9] |

| Ethanol | 8.86 | 0 | [9] |

| Ethanol | 30.34 | 25 | [9] |

| 1-Butanol | 6.5 | 25 | [9] |

| Acetonitrile | 17.98 | 0 | [9] |

| Acetonitrile | 27.8 | 25 | [9] |

| Acetone | 5.15 | 25 | [9] |

| Chloroform | 54.6 | 25 | [9] |

| Ethyl Acetate | 0.07 | 25 | [9] |

| Nitrobenzene | 4.8 | 25 | [9] |

Crystal Structure

TPAI crystallizes in an orthorhombic system, which describes the geometry of its unit cell. The specific parameters of its crystal lattice have been determined by X-ray crystallography.

| Crystal System | Space Group | a | b | c | α, β, γ | Reference(s) |

| Orthorhombic | P 2₁ 2₁ 2₁ | 14.037 Å | 11.716 Å | 9.302 Å | 90° | [5] |

Spectroscopic and Electrochemical Characterization

Spectroscopic Analysis

Spectroscopic data is crucial for the structural elucidation and identification of TPAI. Standard spectroscopic data are available through various chemical databases.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show three distinct signals corresponding to the methyl (CH₃), methylene (CH₂), and alpha-methylene (N-CH₂) protons of the propyl chains. The typical pattern would be a triplet for the terminal methyl group, a sextet for the central methylene group, and a triplet for the methylene group attached to the nitrogen.

-

¹³C NMR : The carbon NMR spectrum will display three signals for the three chemically non-equivalent carbon atoms of the propyl chains.[5][10] The carbon attached to the nitrogen will be the most downfield. The presence of iodine can induce a "heavy-atom effect," potentially causing shifts to lower frequencies.[11]

-

-

Vibrational Spectroscopy :

-

Fourier-Transform Infrared (FTIR) Spectroscopy : The IR spectrum of TPAI is characterized by strong absorption bands corresponding to the C-H stretching and bending vibrations of the alkyl chains. The absence of other functional group signals confirms the purity of the quaternary ammonium salt.[6][7]

-

Raman Spectroscopy : Raman spectroscopy is complementary to FTIR and is particularly useful for analyzing the vibrations of the iodide anion, especially in electrolyte applications where polyiodide species like I₃⁻ and I₅⁻ may form. The symmetric stretch of the I₃⁻ anion typically appears around 112-116 cm⁻¹, while other polyiodide species can be observed at approximately 140-155 cm⁻¹.[12][13]

-

Electrochemical Properties

The electrochemical behavior of TPAI is central to its application in devices like dye-sensitized solar cells. Cyclic voltammetry (CV) is a key technique used to study the redox processes of iodide-containing electrolytes. The oxidation of iodide (I⁻) occurs in a two-step process: first to triiodide (I₃⁻) and then to iodine (I₂). The corresponding reduction peaks are observed on the reverse scan.[14] The redox potentials are dependent on the solvent and supporting electrolyte used but are crucial for ensuring efficient dye regeneration in DSSCs.[15]

Experimental Protocols

Synthesis of this compound

TPAI is commonly synthesized via the Menshutkin reaction, which involves the alkylation of a tertiary amine.[16]

Objective: To synthesize TPAI from tripropylamine and 1-iodopropane.

Materials:

-

Tripropylamine

-

1-Iodopropane

-

Ethanol (or another suitable polar aprotic solvent)

-

Diethyl ether

Procedure:

-

In a round-bottom flask, dissolve tripropylamine in a minimal amount of ethanol.

-

Add a stoichiometric equivalent of 1-iodopropane to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for several hours to overnight. The progress can be monitored by TLC.

-

As the reaction proceeds, the TPAI product will precipitate from the solution as a white solid.

-

Cool the mixture to enhance precipitation and collect the crude product by vacuum filtration.

-

Wash the collected solid with cold diethyl ether to remove unreacted starting materials.

-

Proceed to purification.

Purification by Recrystallization

Objective: To purify crude TPAI.

Procedure:

-

Dissolve the crude TPAI solid in a minimum volume of hot ethanol (or a mixture of ethanol and water).[7]

-

Once fully dissolved, allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent (the same solvent system used for recrystallization).

-

Dry the purified TPAI crystals in a vacuum oven at a moderate temperature (e.g., 50 °C).[7]

Measurement of Ionic Conductivity

Methodology: Electrochemical Impedance Spectroscopy (EIS) is the standard method.

Procedure:

-

Electrolyte Preparation: Prepare a solution of TPAI of known concentration in a suitable solvent (e.g., acetonitrile, propylene carbonate). For DSSC applications, iodine (I₂) is typically added to form the I⁻/I₃⁻ redox couple.

-

Cell Assembly: Place the electrolyte in a conductivity cell. A common setup uses two parallel blocking electrodes (e.g., stainless steel or platinum) separated by a known distance.[4]

-

EIS Measurement: Connect the cell to a potentiostat equipped with a frequency response analyzer.

-

Apply a small AC voltage (e.g., 10-50 mV) over a wide frequency range (e.g., 1 MHz to 0.1 Hz).[4]

-

Data Analysis: Plot the impedance data as a Nyquist plot (Z'' vs. Z'). The bulk resistance (R_b) of the electrolyte is determined from the high-frequency intercept of the semicircle with the real axis.

-

Conductivity Calculation: Calculate the ionic conductivity (σ) using the formula: σ = L / (R_b * A), where L is the distance between the electrodes and A is the electrode area.

Cyclic Voltammetry (CV) Analysis

Procedure:

-

Electrolyte Preparation: Prepare the TPAI and iodine solution as described for the conductivity measurement. A supporting electrolyte (e.g., tetrabutylammonium perchlorate) may be added to minimize solution resistance, though TPAI itself is an electrolyte.

-

Cell Assembly: Use a standard three-electrode electrochemical cell containing a working electrode (e.g., glassy carbon, platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Deoxygenation: Purge the solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement.

-

CV Scan: Scan the potential between set limits (e.g., from a potential where no reaction occurs to beyond the oxidation peaks and back). The scan rate (e.g., 50-100 mV/s) can be varied to investigate the kinetics of the reaction.[14]

-

Data Analysis: The resulting voltammogram will show the oxidation and reduction peaks corresponding to the I⁻/I₃⁻ and I₃⁻/I₂ redox couples.

Key Applications and Mechanisms

Phase-Transfer Catalysis

TPAI is an effective phase-transfer catalyst (PTC), facilitating reactions between reactants located in immiscible phases (e.g., an aqueous and an organic phase).[2][3] The tetrapropylammonium cation (Q⁺) is lipophilic enough to be soluble in the organic phase, while its positive charge allows it to pair with an anion (X⁻) from the aqueous phase. This ion-pair (Q⁺X⁻) is transported into the organic phase, where the "naked" anion exhibits enhanced reactivity.[17][18]

Dye-Sensitized Solar Cells (DSSCs)

In DSSCs, the electrolyte is responsible for regenerating the oxidized dye sensitizer and transporting charge to the counter electrode. TPAI, in combination with iodine, forms the I⁻/I₃⁻ redox couple, which is a highly effective electrolyte system.[4] The process involves the iodide ion (I⁻) donating an electron to the oxidized dye, becoming triiodide (I₃⁻). The triiodide then diffuses to the counter electrode, where it is reduced back to iodide, completing the circuit.[19]

Safety and Handling

TPAI presents moderate health hazards and requires careful handling in a laboratory setting.

Hazard Identification

-

GHS Classification: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[5]

-

Physical Hazards: The compound is hygroscopic and sensitive to light.[6][14]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[6] Handle in a well-ventilated area or fume hood.

Toxicological Data

| Test | Species | Route | Value | Reference(s) |

| LD50 | Mouse | Intravenous | 5.6 mg/kg | [5][20] |

First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical advice.[6]

-

Skin Contact: Wash off with soap and plenty of water.[20]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical attention.[20]

Conclusion

This compound is a quaternary ammonium salt with a well-defined set of physical, chemical, and electrochemical properties that make it highly valuable in synthetic chemistry and materials science. Its utility as a phase-transfer catalyst and as a redox mediator in dye-sensitized solar cells is well-established. Proper understanding of its properties, synthesis, and handling procedures, as outlined in this guide, is essential for its effective and safe application in research and development.

References

- 1. rsc.org [rsc.org]

- 2. Tetrabutylammonium iodide(311-28-4) 13C NMR [m.chemicalbook.com]

- 3. This compound | C12H28IN | CID 12429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound(631-40-3) 13C NMR [m.chemicalbook.com]

- 6. This compound(631-40-3) IR Spectrum [chemicalbook.com]

- 7. This compound [webbook.nist.gov]

- 8. TETRAHEPTYLAMMONIUM IODIDE(3535-83-9) 1H NMR spectrum [chemicalbook.com]

- 9. This compound(631-40-3) 1H NMR spectrum [chemicalbook.com]

- 10. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]

- 11. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 12. Pressure stabilization effect on the donor–acceptor polyiodide chains in tetraethylammonium bis(diiodine) triiodide – insights from Raman spectroscopy ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT00268G [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. escholarship.org [escholarship.org]

- 15. researchgate.net [researchgate.net]

- 16. This compound | 631-40-3 | Benchchem [benchchem.com]

- 17. dalalinstitute.com [dalalinstitute.com]

- 18. ijstr.org [ijstr.org]

- 19. researchgate.net [researchgate.net]

- 20. phasetransfer.com [phasetransfer.com]

An In-depth Technical Guide to Tetrapropylammonium Iodide

For Researchers, Scientists, and Drug Development Professionals

Tetrapropylammonium iodide (TPAI) is a quaternary ammonium salt with significant applications across various scientific fields. Its unique properties, stemming from the tetrapropylammonium cation and the iodide anion, make it a versatile compound in materials science, organic synthesis, and electrochemistry. This guide provides a comprehensive overview of TPAI, including its chemical and physical properties, synthesis protocols, and key applications, with a focus on quantitative data and detailed experimental methodologies.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1] Its structure consists of a central nitrogen atom bonded to four propyl groups, forming a tetrapropylammonium cation, and an iodide anion.[1] This ionic nature dictates its solubility and other physical characteristics.

Table 1: General Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₂H₂₈IN | [2][3] |

| Molecular Weight | 313.26 g/mol | [3][4] |

| CAS Number | 631-40-3 | [3] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 280-285 °C (decomposes) | [5][6] |

Table 2: Solubility of this compound in Various Solvents at 25°C

| Solvent | Solubility ( g/100 g of solvent) | Reference |

| Water | 18.64 | [4] |

| Methanol | 124.06 | [4] |

| Ethanol | 30.34 | [4] |

| Acetone | 5.15 | [4] |

| Acetonitrile | 27.8 | [4] |

| Chloroform | 54.6 | [4] |

| 1-Butanol | 6.5 | [4] |

Synthesis of this compound

The most common method for synthesizing TPAI is the Menshutkin reaction, which involves the alkylation of a tertiary amine.[2]

Experimental Protocol: Synthesis via Alkylation of Tripropylamine

This protocol describes the synthesis of this compound from tripropylamine and 1-iodopropane.[2]

Materials:

-

Tripropylamine

-

1-Iodopropane

-

Polar aprotic solvent (e.g., acetonitrile)

-

Diethyl ether (for purification)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

-

Vacuum oven

Procedure:

-

In a round-bottom flask, dissolve tripropylamine in a polar aprotic solvent like acetonitrile.

-

Add a stoichiometric equivalent of 1-iodopropane to the solution.

-

Attach a reflux condenser and heat the mixture under reflux with constant stirring. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

The product, this compound, may precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced under vacuum.

-

For purification, the crude product can be recrystallized. A common method is to dissolve the solid in a minimal amount of a suitable solvent (e.g., ethanol) and then precipitate it by adding a non-solvent (e.g., diethyl ether).[5]

-

Collect the purified crystals by filtration.

-

Wash the crystals with a small amount of cold diethyl ether to remove any remaining impurities.

-

Dry the final product in a vacuum oven at 50°C.[5]

Characterization: The purity and identity of the synthesized TPAI can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and melting point analysis.

Synthesis workflow for this compound.

Key Applications of this compound

TPAI's unique properties make it valuable in several advanced applications.

In the field of solar energy, TPAI is used as an additive in perovskite solar cells to improve their efficiency and stability.[2] The incorporation of TPAI can enhance the crystallinity and surface morphology of the perovskite layer.[2]

Experimental Protocol: Fabrication of Perovskite Solar Cells with TPAI Additive

This protocol provides a general method for incorporating TPAI into a perovskite active layer. The specific concentrations and spin-coating parameters may need optimization depending on the desired perovskite composition and device architecture.

Materials:

-

FTO-coated glass substrates

-

Titanium dioxide (TiO₂) paste

-

Perovskite precursor solution (e.g., a mixture of lead iodide (PbI₂) and methylammonium iodide (MAI) in a solvent like DMF/DMSO)

-

This compound (TPAI)

-

Spiro-OMeTAD solution (for the hole transport layer)

-

Gold or carbon paste (for the counter electrode)

-

Spin coater

-

Hot plate

-

Thermal evaporator (for gold electrode) or screen printer (for carbon electrode)

Procedure:

-

Clean the FTO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

-

Deposit a compact layer of TiO₂ on the FTO glass by a method such as spin coating or spray pyrolysis, followed by sintering at high temperature.

-

Prepare the perovskite precursor solution. Dissolve TPAI into the precursor solution at a specific concentration (e.g., 1-5 mol% with respect to the lead precursor).

-

Anneal the perovskite film on a hot plate to promote crystallization. The temperature and time of annealing depend on the perovskite composition.

-

Deposit the hole transport layer (e.g., Spiro-OMeTAD) on top of the perovskite layer by spin coating.

-

Finally, deposit the counter electrode (e.g., gold by thermal evaporation or carbon by screen printing).

-

The fabricated device can then be characterized for its photovoltaic performance.

Workflow for fabricating a perovskite solar cell.

TPAI is utilized as an electrolyte in devices like batteries and supercapacitors due to its ionic conductivity.[2] In dye-sensitized solar cells (DSSCs), it is used in gel electrolytes to enhance performance and stability.[2][7]

In materials chemistry, tetrapropylammonium (TPA⁺) cations, often from TPAI or other TPA salts, act as structure-directing agents (SDAs) or templates in the synthesis of specific types of zeolites, such as those with the MFI framework.[8][9][10] The size and shape of the TPA⁺ cation guide the formation of the zeolite's porous structure.

Experimental Protocol: Synthesis of MFI-type Zeolite using TPAOH

While TPAI can be used, Tetrapropylammonium hydroxide (TPAOH) is more commonly employed as the SDA. This protocol outlines a general procedure.

Materials:

-

Silica source (e.g., tetraethyl orthosilicate - TEOS)

-

Alumina source (e.g., aluminum isopropoxide)

-

Tetrapropylammonium hydroxide (TPAOH) solution (as the SDA)

-

Deionized water

-

Autoclave (Teflon-lined stainless steel)

-

Oven

-

Centrifuge

-

Calcination furnace

Procedure:

-

Prepare the synthesis gel. For example, hydrolyze TEOS in the TPAOH solution with stirring.

-

Separately, dissolve the alumina source in a portion of the TPAOH solution.

-

Mix the silica and alumina solutions under vigorous stirring to form a homogeneous gel. The molar composition of the final gel is critical and needs to be precisely controlled.

-

Transfer the gel to a Teflon-lined stainless steel autoclave.

-

Heat the autoclave in an oven at a specific temperature (e.g., 150-200°C) for a set period (e.g., 1-7 days) for hydrothermal synthesis.

-

After crystallization, cool the autoclave to room temperature.

-

Separate the solid product by centrifugation or filtration.

-

Wash the product repeatedly with deionized water until the pH of the washing water is neutral.

-

Dry the zeolite product in an oven (e.g., at 100°C).

-

To remove the organic SDA occluded within the zeolite pores, calcine the dried powder in a furnace in air at a high temperature (e.g., 550°C).

Logical flow of TPA+ as a structure-directing agent.

TPAI is an effective phase-transfer catalyst, facilitating reactions between reactants in immiscible phases, such as an aqueous and an organic phase.[1][2] The tetrapropylammonium cation can transport anions across the phase boundary, enhancing reaction rates.[2]

Safety and Handling

This compound is irritating to the eyes, respiratory system, and skin.[3][11] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[11] It should be stored away from light in a cool, dry place.[5]

Conclusion

This compound is a versatile quaternary ammonium salt with a broad range of applications in scientific research and development. Its utility as an electrolyte, a structure-directing agent, a component in perovskite solar cells, and a phase-transfer catalyst highlights its importance in various chemical and materials science domains. The detailed protocols and data presented in this guide offer a valuable resource for researchers and professionals working with this compound.

References

- 1. CAS 631-40-3: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 631-40-3 | Benchchem [benchchem.com]

- 3. This compound | C12H28IN | CID 12429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [chemister.ru]

- 5. This compound | 631-40-3 [chemicalbook.com]

- 6. This compound = 98 631-40-3 [sigmaaldrich.com]

- 7. Use of lithium iodide and this compound in gel electrolytes for improved performance of quasi-solid-state dye-sensitized solar cells: Recording an efficiency of 6.40%. - Bentham [bentham.co.uk]

- 8. sacheminc.com [sacheminc.com]

- 9. par.nsf.gov [par.nsf.gov]

- 10. A Review on the Effects of Organic Structure-Directing Agents on the Hydrothermal Synthesis and Physicochemical Properties of Zeolites | MDPI [mdpi.com]

- 11. chembk.com [chembk.com]

Tetrapropylammonium iodide molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential information regarding the molecular properties of Tetrapropylammonium Iodide, a quaternary ammonium salt frequently utilized in various research and development applications, including as an electrolyte, a phase-transfer catalyst, and in the synthesis of novel materials.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized below. This data is crucial for stoichiometric calculations, analytical method development, and material characterization.

| Property | Value | Citations |